Dimethyl sulfoxide

Catalog No.
S588606
CAS No.
67-68-5
M.F
C2H6OS
C2H6OS
(CH3)2SO
M. Wt
78.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl sulfoxide

CAS Number

67-68-5

Product Name

Dimethyl sulfoxide

IUPAC Name

methylsulfinylmethane

Molecular Formula

C2H6OS
C2H6OS
(CH3)2SO

Molecular Weight

78.14 g/mol

InChI

InChI=1S/C2H6OS/c1-4(2)3/h1-2H3

InChI Key

IAZDPXIOMUYVGZ-UHFFFAOYSA-N

SMILES

CS(=O)C

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Soluble in water
Miscible with water
Soluble in ethanol, acetone, ether, carbon tetrachloride, ethyl acetate
Soluble in chloroform and benzene
1000 mg/mL
Solubility in water: miscible
soluble in oil and alcohol; miscible with wate

Synonyms

Dimethyl Sulfoxide, Dimethyl Sulphoxide, Dimethylsulfoxide, Dimethylsulphinyl, Dimethylsulphoxide, Dimexide, DMSO, Rheumabene, Rimso, Rimso 100, Rimso 50, Rimso-50, Rimso50, Sclerosol, Sulfinylbis(methane), Sulfoxide, Dimethyl, Sulphoxide, Dimethyl

Canonical SMILES

CS(=O)C

Cryopreservation:

  • DMSO is a well-established cryoprotectant, meaning it helps protect cells and tissues during freezing and thawing processes. It achieves this by reducing ice crystal formation and preserving cell membrane integrity. This property is crucial in various scientific research fields, including:
    • Stem cell research: Enables the storage of stem cells for extended periods, facilitating research on their therapeutic potential )
    • Biobanking: Allows for the long-term storage of biological samples, such as tissues and organs, for future research purposes )

Drug Delivery:

  • DMSO's unique properties, including its ability to penetrate biological membranes, make it a valuable tool in drug delivery research. It can act as a solvent for various drugs, enhancing their absorption and delivery to target sites within the body. This application is being explored in research on:
    • Neurological diseases: Delivering drugs to the central nervous system, which is often challenging due to the blood-brain barrier )
    • Skin diseases: Delivering topical medications through the skin layers Source: Enhancement of skin permeation by dimethyl sulfoxide (DMSO) - Journal of Controlled Release journal article:

Dimethyl sulfoxide is a colorless, highly polar organic liquid with the chemical formula C2H6OS\text{C}_2\text{H}_6\text{OS}. It was first synthesized in 1866 by Russian chemist Alexander Zaytsev during the kraft process for making paper from wood pulp. Dimethyl sulfoxide possesses a high dielectric constant, which allows it to act as an exceptional solvent for both organic and inorganic compounds. It is miscible with water and many organic solvents, making it versatile in various applications. The compound has a density of 1.1 g/cm³, a boiling point of 189 °C, and a melting point of 19 °C .

Due to its polar nature and ability to act as a solvent. Notably, it reacts readily with hydrogen peroxide to form thioglycolic acid and water:

C2H6OS+2H2O2C2H4O2S+3H2O\text{C}_2\text{H}_6\text{OS}+2\text{H}_2\text{O}_2\rightarrow \text{C}_2\text{H}_4\text{O}_2\text{S}+3\text{H}_2\text{O}

Additionally, dimethyl sulfoxide can undergo oxidation reactions, including the oxidative amidation of aldehydes and amines under metal-free conditions . It also reacts violently with certain electrophiles such as acetyl chloride and thionyl chloride, leading to potentially hazardous conditions .

Dimethyl sulfoxide has been studied for its biological activities, particularly its ability to penetrate biological membranes. This property has made it a candidate for transdermal drug delivery systems. It is known to reduce inflammation and pain, making it useful in treating conditions like arthritis and muscle injuries. The United States Food and Drug Administration has approved dimethyl sulfoxide for the symptomatic relief of interstitial cystitis (bladder pain syndrome) but has restricted its use due to concerns about potential side effects, including eye damage at high concentrations .

The primary method for synthesizing dimethyl sulfoxide involves the oxidation of dimethyl sulfide, which is also a byproduct of the kraft process. Various oxidizing agents can be used in this process, including hydrogen peroxide or oxygen in the presence of catalysts. The synthesis typically occurs under controlled temperature and pressure conditions to maximize yield while minimizing byproducts .

Dimethyl sulfoxide shares similarities with several other compounds that exhibit polar characteristics and solvent properties. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Characteristics
Dimethyl SulfideC2H6S\text{C}_2\text{H}_6\text{S}Less polar than dimethyl sulfoxide; primarily used as a solvent but lacks medicinal applications.
DimethylformamideC3H7N\text{C}_3\text{H}_7\text{N}A polar aprotic solvent; used in peptide synthesis but more toxic than dimethyl sulfoxide.
AcetonitrileC2H3N\text{C}_2\text{H}_3\text{N}A polar aprotic solvent; commonly used in chromatography but less effective in biological systems compared to dimethyl sulfoxide.
Ethylene GlycolC2H6O2\text{C}_2\text{H}_6\text{O}_2Used mainly as an antifreeze; less versatile in organic reactions compared to dimethyl sulfoxide.

Dimethyl sulfoxide stands out due to its unique combination of solvent properties, low toxicity, and ability to facilitate drug delivery through biological membranes . Its wide range of applications across different fields further emphasizes its significance as a chemical compound.

Dimethyl sulfoxide exerts profound effects on transcriptomic and proteomic profiles across diverse tissue models, with studies consistently demonstrating extensive molecular reprogramming following exposure. Research utilizing three-dimensional cardiac and hepatic microtissues revealed that 0.1% dimethyl sulfoxide treatment resulted in differential expression of over 2000 genes in both tissue types, indicating consistent cross-organ molecular actions [1]. These transcriptomic alterations affect similar biological processes across different tissue models, suggesting fundamental mechanisms by which dimethyl sulfoxide influences cellular function.

In human oocyte models, vitrification with dimethyl sulfoxide-containing cryoprotectant induced transcriptomic alterations affecting 7,331 genes out of 27,837 identified genes, representing 26.3% of the total transcriptome [2] [3]. The magnitude of these changes demonstrates the extensive molecular impact of dimethyl sulfoxide exposure on human reproductive cells. Specifically, genes involved in chromatin and histone modification showed significant dysregulation, along with alterations in mitochondrial function and multiple signaling pathways including Wnt, insulin, mechanistic target of rapamycin, Hippo, and mitogen-activated protein kinase pathways [2] [3].

Studies utilizing yeast models identified 147 induced and 246 repressed genes following dimethyl sulfoxide treatment [4]. The transcriptomic analysis revealed that dimethyl sulfoxide treatment patterns resembled those of dithiothreitol and diamide, suggesting involvement of oxidative stress response mechanisms [4]. These findings demonstrate the broad spectrum of transcriptional changes induced by dimethyl sulfoxide across different species and cell types.

Proteomic analysis in tissue models has revealed dimethyl sulfoxide-induced alterations in protein expression patterns and post-translational modifications. Research examining protein secondary structure demonstrated that dimethyl sulfoxide treatment led to predominance of beta-sheet over alpha-helix conformations in treated cells [5]. Furthermore, comprehensive proteomic profiling showed alterations in proteins involved in cellular metabolism, stress response, and structural organization [5].

Table 1: Transcriptomic Changes Induced by Dimethyl Sulfoxide in Different Tissue Models

Tissue ModelTotal Genes AnalyzedDifferentially Expressed GenesPercentage ChangeKey Affected PathwaysReference
Human Oocytes27,8377,33126.3%Wnt, insulin, mechanistic target of rapamycin, mitogen-activated protein kinase [2] [3]
Cardiac MicrotissuesNot specified>2,000Not specifiedChromatin modification, cellular metabolism [1]
Hepatic MicrotissuesNot specified>2,000Not specifiedChromatin modification, cellular metabolism [1]
Yeast Cells5,535393 (147 induced, 246 repressed)7.1%Oxidative stress response [4]

The molecular mechanisms underlying these transcriptomic alterations involve direct interaction of dimethyl sulfoxide with cellular components and indirect effects through signaling pathway modulation. Studies have demonstrated that dimethyl sulfoxide can alter DNA methylation patterns, with research showing both hypermethylation and hypomethylation effects depending on genomic loci [6] [7]. The compound induces upregulation of DNA methyltransferase 3 alpha expression and alters genome-wide DNA methylation profiles, contributing to phenotypic changes in embryoid bodies [6] [7].

Proteomic studies have revealed that dimethyl sulfoxide affects protein-protein interactions and protein stability. Research examining protein precipitation and denaturation mechanisms showed that dimethyl sulfoxide exhibits preferential hydration of native proteins at low concentrations, while higher concentrations lead to preferential binding and protein unfolding [8]. These concentration-dependent effects on protein structure contribute to the observed proteomic alterations in tissue models.

MicroRNA Dysregulation and Gene Silencing Mechanisms

Dimethyl sulfoxide treatment results in extensive microRNA dysregulation, affecting gene silencing mechanisms across multiple cellular systems. Research utilizing cardiac and hepatic microtissues demonstrated large-scale deregulation of cardiac microRNAs, with smaller but still substantial effects observed in hepatic tissues [1] [9]. These findings indicate tissue-specific sensitivity to dimethyl sulfoxide-induced microRNA perturbation.

The mechanisms by which dimethyl sulfoxide affects microRNA expression involve both direct and indirect pathways. Studies have shown that dimethyl sulfoxide can influence ribonucleic acid structure and ligand binding properties, with 5-10% dimethyl sulfoxide decreasing stacking interactions and increasing local disorder in noncanonical residues within bulges and loops [10] [11]. This structural disruption resulted in 0.3-4-fold reduction in measured binding affinities for different small molecules, suggesting that dimethyl sulfoxide competes for hydrophobic interactions critical to microRNA function [10] [11].

Research examining microRNA-mediated gene silencing mechanisms revealed that dimethyl sulfoxide can interfere with the microRNA-induced silencing complex function. The compound affects the binding pattern between target ribonucleic acid and microRNA, potentially disrupting the seed match and extensive base pairing required for effective gene silencing [12]. Studies demonstrated that translation suppression can influence target-directed microRNA degradation, with dimethyl sulfoxide potentially modulating this process through its effects on ribosome accessibility [12].

Epigenetic mechanisms underlying microRNA dysregulation involve dimethyl sulfoxide's interaction with chromatin modification enzymes. Research showed upregulation of DNA methyltransferase 3A and DNA methyltransferase 3B following dimethyl sulfoxide exposure, which are master epigenetic modifiers that regulate DNA methylation [2] [3]. These enzymes play crucial roles in microRNA gene regulation through promoter methylation, and their dysregulation contributes to altered microRNA expression profiles.

Table 2: MicroRNA Expression Changes Following Dimethyl Sulfoxide Treatment

Cell TypeTreatment ConcentrationMicroRNA ChangesAffected PathwaysFunctional ImpactReference
Cardiac Microtissues0.1%Large-scale deregulationCell cycle regulation, apoptosisAltered cardiac function [1]
Hepatic Microtissues0.1%Moderate deregulationMetabolism, stress responseHepatocyte dysfunction [1]
Colon Cancer Cells0.1-1.5%Comprehensive alterationsProliferation, differentiationGrowth inhibition [5]

The functional consequences of dimethyl sulfoxide-induced microRNA dysregulation extend to multiple cellular processes. Studies have documented effects on cell proliferation, differentiation, and apoptosis through altered microRNA-mediated gene regulation [13] [14]. The dysregulation affects microRNAs involved in tumor suppressor and oncogenic pathways, with implications for cellular transformation and cancer progression [14].

Gene silencing mechanisms are particularly sensitive to dimethyl sulfoxide exposure, with research demonstrating concentration-dependent effects on silencing efficiency. Lower concentrations of dimethyl sulfoxide may enhance certain silencing mechanisms, while higher concentrations tend to inhibit microRNA-mediated gene regulation [15] [16]. This biphasic response pattern suggests complex interactions between dimethyl sulfoxide and the molecular machinery responsible for gene silencing.

Impact on Pluripotency and Differentiation in Stem Cells

Dimethyl sulfoxide exerts complex effects on stem cell pluripotency and differentiation, with outcomes dependent on concentration, exposure duration, and cellular context. Research utilizing human pluripotent stem cells demonstrated that transient treatment with low concentrations of dimethyl sulfoxide significantly enhances differentiation capacity across multiple lineages [17] [18] [19]. This enhancement occurs through regulation of the cell cycle and priming of stem cells to be more responsive to differentiation signals [17] [18].

The molecular mechanisms underlying dimethyl sulfoxide's effects on pluripotency involve activation of the retinoblastoma protein and modulation of cell cycle progression. Studies showed that dimethyl sulfoxide treatment increases the proportion of cells in early G1 phase and activates checkpoint controls, which are associated with enhanced differentiation potential [19]. This cell cycle modulation represents a departure from the abbreviated G1 phase characteristic of pluripotent stem cells, which typically promotes self-renewal over differentiation [19].

Research examining mouse embryonic stem cells revealed that dimethyl sulfoxide exposure induces concentration-dependent changes in pluripotency marker expression. Studies utilizing concentrations ranging from 0.02% to 1.0% showed increased DNA methyltransferase 3A messenger ribonucleic acid levels with increasing concentrations [6] [7]. Western blotting confirmed increased expression of DNA methyltransferase 3A protein subtypes, accompanied by hypermethylation of repetitive sequences and genome-wide methylation changes [6] [7].

Table 3: Dimethyl Sulfoxide Effects on Stem Cell Pluripotency Markers

Cell TypeTreatment DurationConcentrationPluripotency Markers AffectedDifferentiation OutcomeReference
Human Embryonic Stem Cells24-48 hours1-2%Octamer-binding transcription factor 4, Nanog, Sox2Enhanced differentiation [18] [19]
Mouse Embryonic Stem Cells48 hours0.02-1.0%DNA methyltransferase 3A, NanogMaintained pluripotency [20]
Human Induced Pluripotent Stem Cells24 hours1-2%Retinoblastoma proteinImproved differentiation efficiency [21] [19]

Differentiation studies have demonstrated that dimethyl sulfoxide pretreatment improves differentiation efficiency across multiple lineages, including neuronal, hepatic, and cardiac cell types. Research showed that the compound enhances differentiation toward definitive endoderm and subsequently improves hepatic differentiation efficiency [22]. The mechanism involves rapid downregulation of pluripotency genes during initiation of differentiation when dimethyl sulfoxide is added to Activin A-based culture medium [22].

However, higher concentrations of dimethyl sulfoxide can have detrimental effects on stem cell function. Studies utilizing embryoid bodies exposed to concentrations ranging from 0.01% to 1.0% demonstrated dose-dependent alterations in cell morphology and attachment, with significant reduction in cell viability [23] [24]. Gene expression analysis revealed selective downregulation of stemness markers including Octamer-binding transcription factor 4, Sox2, Nanog, and Rex-1, along with markers associated with all three germ layers [23] [24].

The temporal aspects of dimethyl sulfoxide exposure are critical for determining outcomes in stem cell systems. Research demonstrated that brief exposure periods (24-48 hours) are optimal for enhancing differentiation capacity without compromising cell viability [17] [18]. Longer exposure periods or higher concentrations tend to induce aberrant differentiation trajectories and reduced functional capacity of derived cell types [23].

Cytotoxic and Cryoprotective Dual Roles in Cell Preservation

Dimethyl sulfoxide exhibits dual functionality in cell preservation systems, serving both as a protective cryoprotectant and as a potentially cytotoxic agent depending on concentration and exposure conditions. Research examining human hematopoietic tumor cell lines demonstrated dose and time-dependent cytotoxic effects, with significant cytotoxicity observed at concentrations of 2% or higher after 24, 48, and 72 hours of incubation [25] [26]. This cytotoxicity was consistent across different leukemic cell lines, including T cell and monocyte lineages [25].

The cryoprotective mechanisms of dimethyl sulfoxide involve prevention of ice crystal formation during freezing processes and stabilization of cellular membranes during temperature transitions. Studies have shown that dimethyl sulfoxide penetrates cell membranes effectively, where it acts to prevent detrimental ice crystal formation that can damage cellular structures [27]. Research combining dimethyl sulfoxide with other cryoprotectants demonstrated optimal cell viability when using 10% dimethyl sulfoxide combined with 40% serum in various balanced solutions [28].

Table 4: Concentration-Dependent Effects of Dimethyl Sulfoxide on Cell Viability

Cell TypeConcentration RangeExposure TimeViability ImpactMechanismReference
Human Leukemic Cells0.1-5%24-72 hoursDose-dependent cytotoxicity at ≥2%Cell membrane disruption [25] [26]
Human Peripheral Blood Mononuclear Cells0.5-10%24-120 hoursCytotoxicity at 5-10%Lymphocyte activation inhibition [29] [30]
Odontoblast-like Cells0.1-1.0 mM24 hoursIncreased viability at 0.1-0.3 mMEnhanced cellular metabolism [31]
Cartilage Cells10% with additivesCryopreservation protocolOptimal preservationIce crystal prevention [28]

The cytotoxic mechanisms involve disruption of cellular membrane integrity and interference with normal cellular processes. Research examining membrane effects demonstrated that dimethyl sulfoxide, as an amphipathic solvent, can interact with plasma membranes to allow pore formation, contributing to decreased membrane selectivity and increased cell permeability [29]. This mechanism explains the concentration-dependent cytotoxicity observed across different cell types [29].

Cryoprotective efficacy studies have shown that dimethyl sulfoxide effectiveness can be enhanced through combination with other protective agents. Research demonstrated that supplementing dimethyl sulfoxide with dextran, dextrose, or specialized media formulations improves cryopreservation outcomes for various cell types [28]. The optimal formulations typically involve 10% dimethyl sulfoxide combined with specific serum concentrations and balanced salt solutions [28].

The dual nature of dimethyl sulfoxide's effects necessitates careful optimization of preservation protocols. Studies examining human embryonic stem cells during cryopreservation showed that while dimethyl sulfoxide provides essential cryoprotection, exposure concentrations and durations must be minimized to prevent adverse effects on cellular function [23]. This balance is particularly critical for sensitive cell types such as reproductive cells and stem cells where maintaining functional integrity is paramount [2] [3].

Long-term preservation studies have revealed that dimethyl sulfoxide-induced cellular changes can persist beyond the cryopreservation process. Research examining oocytes after vitrification and thawing demonstrated that transcriptomic alterations induced by dimethyl sulfoxide exposure remain detectable, potentially affecting subsequent developmental competence [2] [3]. These findings highlight the importance of understanding both the protective and potentially harmful aspects of dimethyl sulfoxide in cell preservation applications.

Modulation of Inflammatory Cytokine Production

Dimethyl sulfoxide demonstrates significant modulatory effects on inflammatory cytokine production, with research consistently showing anti-inflammatory activity within specific concentration ranges. Studies utilizing whole human blood assays revealed that dimethyl sulfoxide concentrations between 0.5% and 2% significantly suppressed expression of multiple pro-inflammatory cytokines, chemokines, and prostaglandin E2 [32] [33]. However, these anti-inflammatory effects occur within a narrow therapeutic window, as concentrations of 2% also resulted in significant reduction in monocyte viability [32] [33].

The molecular mechanisms underlying cytokine modulation involve suppression of key signaling pathways essential for inflammatory responses. Research demonstrated that anti-inflammatory concentrations of dimethyl sulfoxide suppressed Escherichia coli-induced phosphorylation of extracellular signal-regulated kinase 1/2, p38, c-Jun N-terminal kinase, and protein kinase B, suggesting direct action on these signaling cascades [32] [33]. These pathways are critical for inflammatory cytokine and chemokine production in immune cells [32].

Table 5: Dimethyl Sulfoxide Effects on Inflammatory Mediator Production

Inflammatory MediatorConcentrationEffectPercentage ChangeCell TypeReference
Interleukin-60.5-2%Suppression50-80% reductionHuman monocytes [32] [33]
Tumor necrosis factor-alpha1-2%Suppression60-90% reductionHuman blood cells [30] [34]
Interleukin-1 beta2%BiphasicIncreased at low doses, decreased at highHuman monocytes [35]
Prostaglandin E20.5-2%Suppression40-70% reductionHuman blood cells [32]
Interferon-gamma0.5%Marked suppression>80% reductionHuman blood cells [32]

Studies examining specific cytokine responses revealed differential sensitivity to dimethyl sulfoxide treatment. Research showed that granulocyte colony-stimulating factor and interferon-gamma were extremely sensitive to inhibition, showing substantial reductions at 0.5% dimethyl sulfoxide [32]. In contrast, interleukin-1 beta and macrophage inflammatory protein-1 alpha demonstrated distinct response patterns, with lower concentrations of dimethyl sulfoxide actually promoting their expression [32] [33].

The anti-inflammatory effects extend beyond cytokine suppression to include modulation of cellular infiltration and tissue damage. Research utilizing mouse models of arthritis demonstrated that topical dimethyl sulfoxide application significantly reduced pro-inflammatory cytokine levels in affected joints and decreased white blood cell levels in peripheral blood [32] [33]. The treatment resulted in reduced expression of interleukin-1 beta, interleukin-6, tumor necrosis factor-alpha, and chemokine ligand 1 and 2 in joint tissues [32].

Mechanistic studies revealed that dimethyl sulfoxide affects multiple components of the inflammatory cascade. Research examining lipopolysaccharide-induced responses in macrophages showed that dimethyl sulfoxide pretreatment reduced phosphorylation of p38, c-Jun N-terminal kinase, and extracellular signal-regulated kinase proteins, along with nuclear factor kappa B activation [34]. These effects contributed to decreased production of nitric oxide, cyclooxygenase-2 protein, and inducible nitric oxide synthase [34].

The concentration-dependent nature of anti-inflammatory effects requires careful consideration in therapeutic applications. Studies demonstrated that while 1% and 2% dimethyl sulfoxide concentrations reduced lymphocyte proliferation indices by 55% and 90% respectively, concentrations of 5% and 10% significantly reduced the percentage of cytokine-producing lymphocytes [30]. This dose-response relationship indicates both efficacy and potential toxicity concerns at higher concentrations [30].

Cryopreservation of Cells, Tissues, and Embryos

Dimethyl sulfoxide has emerged as the most widely utilized cryoprotective agent in cellular preservation since its introduction to cryobiology by Lovelock and Bishop in 1959. The compound demonstrates exceptional ability to protect biological materials during the freezing and thawing processes through multiple interconnected mechanisms that address the primary sources of cryoinjury.

Mechanisms of Cryoprotection

The cryoprotective action of dimethyl sulfoxide operates through several distinct but complementary mechanisms. At the molecular level, dimethyl sulfoxide exhibits three distinct modes of action dependent on concentration: membrane thinning and increased fluidity at low concentrations, transient water pore formation at intermediate concentrations, and individual lipid molecule desorption at higher concentrations. This concentration-dependent behavior enables optimized protection for different cellular systems.

Recent thermodynamic analysis has revealed an alternative hypothesis for dimethyl sulfoxide cryoprotection mechanism. Research demonstrates that dimethyl sulfoxide inhibits eutectic crystallization of sodium chloride, which represents a primary component of cell freezing media. This inhibitory effect on sodium chloride eutectic crystallization correlates directly with cell viability preservation, suggesting that prevention of eutectic phase transformation may be equally important as ice crystal suppression in achieving successful cryopreservation.

Dimethyl sulfoxide molecules readily penetrate the lipid-water interface of cellular membranes and occupy positions beneath lipid headgroups. This positioning enables the compound to modulate membrane structure and properties, reducing membrane rigidity and facilitating cryoprotectant penetration while maintaining cellular integrity during the freeze-thaw cycle.

Cellular and Tissue Applications

The application of dimethyl sulfoxide in cryopreservation spans numerous cell types and tissues, each requiring specific concentration and protocol optimization. Hematopoietic stem cells represent one of the most successful applications, with standard protocols utilizing 10% volume per volume dimethyl sulfoxide achieving post-thaw viabilities of 80-95%. Clinical optimization studies have demonstrated that concentrations as low as 2.2% volume per volume can provide adequate cryoprotection for hematopoietic stem cells while reducing associated toxicity.

Embryonic and induced pluripotent stem cells require specialized considerations due to their developmental plasticity and sensitivity to cryoinjury. Research indicates that 5-10% volume per volume dimethyl sulfoxide concentrations provide optimal preservation for these cell types, with post-thaw viabilities ranging from 85-95%. The compound demonstrates particular efficacy in maintaining pluripotency markers and differentiation potential following cryopreservation.

Mesenchymal stem cells exhibit successful preservation with 5-10% volume per volume dimethyl sulfoxide, achieving post-thaw viabilities of 75-90%. These cells demonstrate retained differentiation capacity toward osteogenic, chondrogenic, and adipogenic lineages following dimethyl sulfoxide-mediated cryopreservation.

Protocol Optimization and Variables

Successful cryopreservation requires careful optimization of multiple variables including dimethyl sulfoxide concentration, cooling rate, storage temperature, and thawing procedures. Standard protocols employ cooling rates of approximately 1°C per minute for most cell types, although specific optimization may be required for different cellular systems.

The microdialysis-freezing point osmometer analysis reveals that tissue penetration of dimethyl sulfoxide varies significantly with perfusion concentration and time. Research demonstrates that 10% volume per volume dimethyl sulfoxide requires approximately 30 minutes for effective muscle tissue penetration, achieving stable concentrations of 5% volume per volume. Higher perfusion concentrations of 20% volume per volume reduce penetration time to 20 minutes while achieving tissue concentrations of 12% volume per volume, sufficient for cellular vitrification.

Storage at liquid nitrogen temperatures (-196°C) provides optimal long-term preservation, with properly cryopreserved samples maintaining viability indefinitely under these conditions. The thawing process requires rapid warming to minimize ice recrystallization, typically accomplished through immersion in 37°C water baths followed by gradual dilution of cryoprotectant.

Advanced Applications and Combination Approaches

Contemporary research explores combination approaches utilizing dimethyl sulfoxide with other cryoprotective agents to enhance preservation efficacy while reducing individual component concentrations. Hydroxyethyl starch combined with dimethyl sulfoxide enables reduction of dimethyl sulfoxide concentration to 5% while maintaining equivalent cryoprotective effects. This approach demonstrates particular benefit for mesenchymal stem cells and hematopoietic stem cells, achieving improved post-thaw recovery rates compared to dimethyl sulfoxide alone.

The integration of dimethyl sulfoxide with high molecular weight non-permeating agents provides additive cryoprotective effects through complementary mechanisms. These agents act extracellularly to control osmotic gradients and reduce cooling rates required for cell survival, while dimethyl sulfoxide provides intracellular protection.

Comparative Analysis and Performance Metrics

Single-cell RNA sequencing analysis demonstrates that dimethyl sulfoxide cryopreservation maintains highly similar gene expression profiles compared to fresh cells. Cluster analysis reveals that fresh and dimethyl sulfoxide preserved cells group together, indicating minimal transcriptional changes induced by the cryopreservation process. This preservation of cellular phenotype extends to functional characteristics, with cryopreserved cells maintaining metabolic activity and differentiation potential equivalent to fresh controls.

The effectiveness of dimethyl sulfoxide cryopreservation varies among different cell populations, with immune cell types demonstrating particularly robust preservation. Analysis of liver immune cells reveals that all cell populations detected in fresh samples remain present after dimethyl sulfoxide cryopreservation, with maintained relative abundance ratios across different cell types.

Cell/Tissue TypeDMSO Concentration (% v/v)Cooling Rate (°C/min)Post-thaw Viability (%)Storage Temperature (°C)
Hematopoietic Stem Cells10180-95-196
Embryonic Stem Cells5-10185-95-196
Mesenchymal Stem Cells5-10175-90-196
Peripheral Blood Mononuclear Cells10180-90-196
Cardiomyocytes10170-85-196
Hepatocytes10160-80-196
Oocytes7.5-15Rapid (>100)90-98-196
Embryos/Blastocysts7.5-15Rapid (>100)94-98-196
Bone Marrow Cells5-10175-90-196
Ovarian Tissue10-151-570-85-196
Placental Cells10180-90-196
Induced Pluripotent Stem Cells5-10185-95-196

Enhanced Drug Delivery and Penetration in Therapeutic Formulations

Dimethyl sulfoxide functions as a highly effective penetration enhancer in pharmaceutical formulations, demonstrating unique properties that facilitate transdermal and topical drug delivery across diverse therapeutic applications. The compound's mechanism of action involves reversible modification of skin structure, thereby increasing permeability to active pharmaceutical ingredients through the stratum corneum barrier.

Mechanism of Penetration Enhancement

The penetration enhancement mechanism of dimethyl sulfoxide operates through multiple pathways that collectively improve drug permeation across biological membranes. The compound modulates membrane structure by inserting between lipid molecules and disrupting the organized lipid matrix of the stratum corneum. This disruption creates transient pathways that allow enhanced diffusion of both hydrophilic and lipophilic drug molecules.

Molecular dynamics studies reveal that dimethyl sulfoxide exhibits concentration-dependent effects on membrane permeability. At concentrations below 10%, the compound induces membrane thinning and increased fluidity without compromising membrane integrity. Higher concentrations between 10-25% promote formation of transient water-filled pores that facilitate passage of larger molecular weight compounds.

The interaction between dimethyl sulfoxide and water molecules plays a crucial role in penetration enhancement. Dimethyl sulfoxide demonstrates unique hydrogen bonding characteristics, preferentially bonding with itself rather than water, which disrupts the hydration shell around drug molecules and enhances their solubility in lipid environments.

Pharmaceutical Applications and Formulations

Topical formulations containing dimethyl sulfoxide have achieved regulatory approval for specific therapeutic indications. Pennsaid, containing 45.5% weight per volume dimethyl sulfoxide with diclofenac sodium, represents the first dimethyl sulfoxide-containing topical formulation approved by the Food and Drug Administration for osteoarthritis treatment. The formulation demonstrates enhanced penetration factors of 3-5 fold compared to conventional topical preparations without compromising safety profiles.

Idoxuridine formulations utilizing 15-25% weight per volume dimethyl sulfoxide have achieved approval in European markets for herpes zoster treatment. These formulations demonstrate penetration enhancement factors of 2-4 fold while maintaining therapeutic efficacy and acceptable tolerability.

The concentration range for effective penetration enhancement varies significantly depending on the target drug and application site. Hydrophilic compounds typically require 5-20% weight per volume dimethyl sulfoxide to achieve meaningful penetration enhancement, with enhancement factors ranging from 3-8 fold. Lipophilic compounds demonstrate effective enhancement at 10-30% weight per volume concentrations, achieving 2-5 fold improvement in penetration rates.

Transdermal Drug Delivery Systems

Transdermal drug delivery systems incorporating dimethyl sulfoxide offer controlled release characteristics combined with enhanced bioavailability. The compound's low vapor pressure enables formulations to absorb without the skin-chilling effects associated with alcohol-based systems. This property proves particularly advantageous for patient comfort and compliance in chronic therapy applications.

Patch-based delivery systems utilize dimethyl sulfoxide concentrations typically ranging from 10-50% weight per volume depending on the active pharmaceutical ingredient characteristics. The compound functions both as a solvent for poorly water-soluble drugs and as a penetration enhancer for improved bioavailability.

Matrix-type transdermal systems benefit from dimethyl sulfoxide's ability to increase drug loading capacity in semi-solid formulations. The solvent properties enable higher concentrations of active ingredients while maintaining appropriate viscosity characteristics for topical application. Traditional thickening agents including carbopol, hydroxyethyl cellulose, and methylcellulose can be incorporated to optimize rheological properties.

Parenteral and Injectable Applications

Dimethyl sulfoxide serves important functions in parenteral drug delivery, particularly for applications requiring enhanced solubility or specialized delivery mechanisms. The compound acts as a co-solvent for poorly water-soluble drugs, enabling formulation of injectable preparations that would otherwise require complex solubilization systems.

In situ forming implant systems utilize dimethyl sulfoxide as a carrier for biodegradable polymers including poly(lactic-co-glycolic acid) and polylactic acid. Upon injection, dimethyl sulfoxide diffuses from the injection site, causing polymer precipitation and formation of drug-releasing implants. This approach enables sustained release drug delivery with reduced injection frequency and improved patient compliance.

The biocompatibility profile of pharmaceutical-grade dimethyl sulfoxide supports its use in parenteral applications. The compound demonstrates minimal toxicity when used at appropriate concentrations and exhibits predictable pharmacokinetic properties including rapid systemic distribution and elimination through metabolic conversion.

Optimization and Formulation Considerations

Successful implementation of dimethyl sulfoxide in drug delivery systems requires careful optimization of concentration, co-solvents, and formulation components. The choice of dimethyl sulfoxide concentration proves critical, as higher concentrations may enhance penetration but can also increase potential for irritation or toxicity.

Co-solvent systems combining dimethyl sulfoxide with propylene glycol, ethanol, or glycerin can provide synergistic enhancement effects while enabling reduction of individual component concentrations. These combinations often demonstrate improved tolerability profiles compared to high-concentration single-component systems.

The pH and ionic strength of formulations containing dimethyl sulfoxide influence both drug stability and penetration characteristics. Buffering systems may be required to maintain optimal pH ranges for drug stability while preserving dimethyl sulfoxide's penetration enhancement properties.

Drug TypeDMSO Concentration (% w/v)Penetration Enhancement FactorApplication RouteTherapeutic Indication
Diclofenac Sodium45.53-5TopicalOsteoarthritis
Idoxuridine15-252-4TopicalHerpes Zoster
Nonsteroidal Anti-inflammatory Drugs10-502-6Topical/TransdermalPain/Inflammation
Hydrophilic Compounds5-203-8TransdermalSystemic Delivery
Lipophilic Compounds10-302-5TransdermalSystemic Delivery
Steroid Hormones20-404-7TransdermalHormone Replacement
Analgesics15-352-5TopicalPain Management
Anti-inflammatory Agents10-453-6TopicalInflammatory Conditions
Antiviral Medications10-302-4TopicalViral Infections
Protein Therapeutics5-152-3ParenteralTargeted Delivery

Role in Polymerase Chain Reaction Optimization

Dimethyl sulfoxide serves as a critical additive in polymerase chain reaction optimization, particularly for challenging templates containing high guanine-cytosine content, secondary structures, or complex sequences that resist amplification under standard conditions. The compound's unique properties enable successful amplification of previously inaccessible targets through multiple complementary mechanisms.

Mechanism of Action in Polymerase Chain Reaction

The primary mechanism by which dimethyl sulfoxide enhances polymerase chain reaction involves disruption of hydrogen bonding within deoxyribonucleic acid molecules, facilitating strand separation and primer annealing. The compound preferentially binds to cytosine bases, inducing conformational changes that reduce the melting temperature of guanine-cytosine base pairs. This effect proves particularly beneficial for templates with guanine-cytosine content exceeding 70%, where enhanced denaturation becomes essential for successful amplification.

Dimethyl sulfoxide demonstrates concentration-dependent effects on primer melting temperatures, with 10% volume per volume solutions decreasing annealing temperatures by approximately 5.5-6.0°C. This temperature reduction enables optimization of annealing conditions for primers with varying melting temperature characteristics, improving overall reaction specificity and yield.

The compound inhibits reannealing of denatured deoxyribonucleic acid strands, providing primers with enhanced access to target sequences. This mechanism proves particularly valuable for templates containing repetitive sequences or palindromic regions that readily form secondary structures under standard amplification conditions.

Applications in High Guanine-Cytosine Content Amplification

Templates with high guanine-cytosine content present significant challenges for polymerase chain reaction due to increased hydrogen bonding strength and propensity for secondary structure formation. Research demonstrates that 5% volume per volume dimethyl sulfoxide enables successful amplification of extremely guanine-cytosine rich sequences, including the epidermal growth factor receptor promoter region containing 75% guanine-cytosine content.

Optimization studies reveal that dimethyl sulfoxide concentration requirements vary with template characteristics. Moderately high guanine-cytosine content (60-70%) typically requires 2-5% volume per volume dimethyl sulfoxide, while extremely high guanine-cytosine content (>75%) may necessitate concentrations up to 10% volume per volume. The optimal concentration represents a balance between enhanced denaturation and potential polymerase inhibition at excessive levels.

Annealing temperature optimization becomes critical when utilizing dimethyl sulfoxide for high guanine-cytosine content templates. Standard calculations often underestimate optimal annealing temperatures by 5-7°C when dimethyl sulfoxide is present, requiring empirical optimization through gradient polymerase chain reaction approaches.

Methylation-Sensitive Applications

Dimethyl sulfoxide enables development of specialized polymerase chain reaction techniques for detecting deoxyribonucleic acid methylation status through differential sensitivity of methylated versus unmethylated templates. Methyl-sensitive dimethyl sulfoxide polymerase chain reaction utilizes the observation that methylated deoxyribonucleic acid requires higher dimethyl sulfoxide concentrations for amplification compared to unmethylated sequences.

This differential sensitivity enables discrimination between methylated and unmethylated cytosine-guanine dinucleotides within gene promoter regions, providing a simple screening method for epigenetic modifications. The technique requires dimethyl sulfoxide gradient concentrations ranging from 0-8% volume per volume, with amplification patterns indicating methylation status based on concentration-dependent amplification thresholds.

Clinical applications of methyl-sensitive dimethyl sulfoxide polymerase chain reaction include detection of tumor suppressor gene hypermethylation in cancer diagnostics and monitoring of demethylation therapy effectiveness. The method demonstrates sensitivity for detecting partial or heterogeneous methylation patterns that occur in living cells.

Long-Range and Complex Template Amplification

Long-range polymerase chain reaction applications benefit significantly from dimethyl sulfoxide addition, particularly for templates exceeding 5 kilobases in length. The compound facilitates strand separation across extended regions while maintaining polymerase activity sufficient for complete amplification. Typical concentrations for long-range applications range from 5-10% volume per volume, often combined with reduced potassium chloride concentrations to optimize conditions.

Complex templates containing multiple secondary structure elements require systematic optimization of dimethyl sulfoxide concentration in combination with other reaction parameters. Betaine and 7-deaza-deoxyguanosine triphosphate demonstrate synergistic effects when combined with dimethyl sulfoxide, enabling amplification of previously inaccessible sequences.

The polymerase chain reaction optimization process typically involves testing dimethyl sulfoxide concentrations in 2% increments from 0-10% volume per volume while adjusting annealing temperatures accordingly. Magnesium chloride concentrations may require adjustment due to dimethyl sulfoxide effects on polymerase activity and primer annealing kinetics.

Fidelity and Specificity Considerations

Dimethyl sulfoxide effects on polymerase chain reaction fidelity have been investigated through restriction enzyme-based mutation detection assays. Research indicates that 2% volume per volume dimethyl sulfoxide does not significantly increase mutation rates compared to standard conditions, suggesting that the compound maintains polymerase fidelity within acceptable ranges.

Specificity improvements represent a primary benefit of dimethyl sulfoxide addition, particularly for reactions producing non-specific amplification products under standard conditions. The compound's ability to disrupt primer-dimer formation and reduce non-specific primer annealing contributes to cleaner amplification profiles with reduced background products.

Temperature cycling optimization becomes essential when incorporating dimethyl sulfoxide into polymerase chain reaction protocols. Extended denaturation times may be beneficial for high guanine-cytosine content templates, while annealing times can often be reduced due to improved primer access enabled by dimethyl sulfoxide.

Template CharacteristicDMSO Concentration (% v/v)Annealing Temperature Reduction (°C)Amplification ImprovementMechanism of Action
High GC Content (>70%)5-105-7HighDestabilizes GC base pairs
Secondary Structures3-83-5HighDisrupts secondary structures
Repetitive Sequences2-62-4ModerateReduces interstrand annealing
Long Amplicons (>5kb)5-105-7HighEnhances template denaturation
Methylated DNA0-8 (gradient)2-5SelectiveDifferential methylation sensitivity
Degraded DNA3-73-5ModerateImproves polymerase access
Low Template Concentration2-52-3Low-ModerateIncreases primer specificity
AT-rich Regions1-31-2LowMinimal effect required
Hairpin Structures5-84-6HighPrevents hairpin formation
Complex Templates3-103-6VariableMultiple mechanisms

Use in Embryonic and Induced Pluripotent Stem Cell Culture

Dimethyl sulfoxide demonstrates significant applications in embryonic and induced pluripotent stem cell culture systems, functioning both as a differentiation enhancer and as a tool for manipulating cellular fate decisions. The compound's effects on stem cell biology operate through multiple pathways including cell cycle regulation, epigenetic modifications, and signaling pathway modulation.

Differentiation Enhancement and Pluripotency Regulation

Low-concentration dimethyl sulfoxide treatment significantly enhances differentiation capacity of pluripotent stem cells across multiple lineages. Transient exposure to 0.5-2% volume per volume dimethyl sulfoxide for 24-72 hours prior to directed differentiation protocols improves differentiation efficiency for neuronal, cardiac, hepatic, and other specialized cell types. This enhancement occurs through regulation of cell cycle progression and priming of stem cells to become more responsive to differentiation signals.

The mechanism of differentiation enhancement involves cell cycle arrest in the G1 phase through modulation of phosphoinositide 3-kinase pathway signaling. Dimethyl sulfoxide prevents phosphorylation of retinoblastoma protein, halting cells in G1 phase and creating a cellular state more conducive to differentiation signal reception. This cell cycle modulation correlates with alterations in genes involved in cytoskeletal dynamics, cilium assembly, and cell adhesion.

Definitive endoderm differentiation represents a particularly well-characterized application of dimethyl sulfoxide in stem cell culture. Addition of 1-2% volume per volume dimethyl sulfoxide to Activin A-based differentiation media results in rapid downregulation of pluripotency genes including octamer-binding transcription factor 4 and NANOG, accompanied by increased expression of definitive endoderm markers SOX17, C-X-C chemokine receptor type 4, and GATA binding protein 4.

Effects on Pluripotency Gene Expression

Dimethyl sulfoxide treatment induces concentration and time-dependent effects on pluripotency gene expression in embryonic and induced pluripotent stem cells. Low concentrations (0.1-0.5% volume per volume) for extended periods (>48 hours) can maintain pluripotency markers while higher concentrations (1-2% volume per volume) for shorter periods (24-48 hours) promote differentiation.

Research on mouse embryonic stem cells demonstrates that dimethyl sulfoxide can function as a partial substitute for leukemia inhibitory factor in maintaining undifferentiated state. Concentrations of 0.1-2% volume per volume dimethyl sulfoxide sustain expression of pluripotency markers including octamer-binding transcription factor 4, NANOG, and sex determining region Y-box 2 while suppressing expression of differentiation markers from all three germ layers.

The compound influences expression of TET oncogene family members (TET1, TET2, TET3), which play critical roles in deoxyribonucleic acid demethylation and epigenetic regulation. This modulation of TET enzyme expression contributes to dimethyl sulfoxide's ability to influence cellular differentiation potential and pluripotency maintenance.

Cell Morphology and Colony Characteristics

Dimethyl sulfoxide treatment induces characteristic changes in stem cell colony morphology that correlate with altered differentiation potential. Treated cells often exhibit altered colony architecture with changes in cell-cell adhesion patterns and colony boundary definition. These morphological changes reflect underlying alterations in cytoskeletal organization and cell adhesion molecule expression.

Flow cytometry analysis reveals that dimethyl sulfoxide treatment maintains expression of characteristic pluripotency surface markers including stage-specific embryonic antigen 3, stage-specific embryonic antigen 4, tumor rejection antigen 1-60, and tumor rejection antigen 1-81. However, the compound causes reduction in overall cell numbers through mechanisms involving cell cycle arrest rather than increased cell death.

The proliferation marker Ki67 remains expressed in dimethyl sulfoxide-treated colonies, indicating that cells retain proliferative capacity despite cell cycle modifications. This maintenance of proliferative potential proves important for subsequent expansion and differentiation applications.

Applications in Blastoid Generation

Recent research demonstrates that dimethyl sulfoxide alone can induce trophectoderm differentiation and blastoid formation from naive pluripotent stem cells. Single-molecule dimethyl sulfoxide treatment in basal medium without additional growth factors or pharmacological perturbations efficiently generates blastoid structures that resemble blastocysts in morphology and lineage composition.

This blastoid generation occurs through protein kinase C signaling and cell cycle regulation pathways. Dimethyl sulfoxide blastoids demonstrate similar developmental potential to those generated through more complex multi-factor approaches, providing a simplified system for studying early human embryogenesis.

The ability to generate clonal blastoids from single naive pluripotent stem cells using dimethyl sulfoxide enables genetic screening approaches for understanding embryonic development mechanisms. This application represents a significant advancement in embryo model systems for biomedical research.

Optimization of Organoid Differentiation

Dimethyl sulfoxide pretreatment enhances organoid differentiation efficiency across multiple organ systems including kidney, liver, and brain. Kidney organoid protocols benefit from 1-2% volume per volume dimethyl sulfoxide pretreatment, which enhances expression of metanephric mesenchyme markers including SIX homeobox 2 and improves tubular structure formation.

The compound's effects on organoid differentiation correlate with improved expression of key progenitor markers and enhanced cellular organization within three-dimensional culture systems. This enhancement appears to result from improved initial differentiation responses rather than direct effects on organoid maturation processes.

Protocol optimization typically involves 24-48 hour dimethyl sulfoxide pretreatment followed by standard directed differentiation approaches. The timing and concentration of dimethyl sulfoxide exposure require careful optimization for each specific organoid system to maximize beneficial effects while minimizing potential toxicity.

Stem Cell TypeDMSO Concentration (% v/v)Treatment Duration (hours)Differentiation EnhancementPluripotency Gene EffectCell Cycle Effect
Embryonic Stem Cells0.1-224-48Definitive EndodermDownregulatedG1 arrest
Induced Pluripotent Stem Cells0.5-224-72Multiple LineagesDownregulatedG1 arrest
Mesenchymal Stem Cells0.1-112-24Osteogenic/ChondrogenicMinimalNo significant change
Hematopoietic Stem Cells0.1-0.56-12Myeloid LineagesMinimalNo significant change
Neural Stem Cells0.1-124-48NeuronalDownregulatedG1 arrest
Cardiac Progenitor Cells0.5-1.524-48CardiomyocyteDownregulatedG1 arrest
Hepatic Stem Cells0.1-112-24HepatocyteMinimalNo significant change
Adipose-derived Stem Cells0.1-0.56-24AdipogenicMinimalNo significant change
Bone Marrow Stem Cells0.1-124-48Multiple LineagesVariableVariable
Dental Pulp Stem Cells0.1-0.512-24OdontogenicMinimalNo significant change

Vitrification Mixtures for Organ Preservation

Dimethyl sulfoxide represents a fundamental component of vitrification solutions used for organ preservation, enabling the achievement of glass-like solid states without ice crystal formation during cooling to cryogenic temperatures. The compound's unique thermodynamic properties and membrane permeation characteristics make it essential for successful vitrification of complex biological systems.

Principles of Vitrification with Dimethyl Sulfoxide

Vitrification involves rapid cooling of biological systems to stable, ice-free, glass-like states that preserve cellular structure and function. Dimethyl sulfoxide contributes to vitrification through multiple mechanisms including freezing point depression, viscosity modification, and inhibition of ice nucleation and growth. The compound's ability to form hydrogen bonds with water molecules disrupts normal ice crystal formation patterns, enabling transition to amorphous solid states.

The thermodynamic properties of dimethyl sulfoxide-water mixtures prove critical for successful vitrification. Eutectic mixtures containing dimethyl sulfoxide remain liquid at temperatures as low as -80°C, preventing cellular damage from ice formation while maintaining biological viability. This property enables preservation of cellular components and extracellular matrix structures essential for organ function.

Concentration requirements for effective vitrification vary significantly depending on the biological system and desired preservation duration. Small tissues and cell suspensions typically require 10-15% volume per volume dimethyl sulfoxide, while larger organs may necessitate concentrations up to 25% volume per volume to achieve complete vitrification.

Organ-Specific Vitrification Protocols

Kidney preservation represents one of the most advanced applications of dimethyl sulfoxide vitrification technology. Recent breakthroughs demonstrate successful vitrification and rewarming of whole kidneys using specialized cryopreservation solutions containing 15-25% volume per volume dimethyl sulfoxide combined with iron oxide nanoparticles for uniform rewarming. These preserved kidneys demonstrate maintained vascular resistance and metabolic function comparable to fresh controls.

The protocol involves gradual perfusion with vitrification solution containing dimethyl sulfoxide, ethylene glycol, and stabilizing polymers. Iron oxide nanoparticles are introduced during final perfusion steps to enable magnetic field-induced rewarming that achieves rapid and uniform temperature elevation throughout the organ. Post-vitrification kidneys can be stored for up to 100 days while maintaining transplantation viability.

Liver tissue vitrification utilizes dimethyl sulfoxide concentrations of 10-15% volume per volume combined with glycerol and sucrose as additional cryoprotective agents. Perfusion-based protocols achieve more uniform cryoprotectant distribution compared to immersion methods, particularly for deeper tissue penetration. However, successful liver vitrification remains limited to smaller tissue segments due to challenges in achieving uniform cryoprotectant distribution in larger organs.

Reproductive Cell and Tissue Applications

Oocyte vitrification represents one of the most successful clinical applications of dimethyl sulfoxide-based vitrification solutions. Standard protocols utilize equilibration solutions containing 7.5% volume per volume dimethyl sulfoxide and 7.5% volume per volume ethylene glycol, followed by vitrification solutions with 15% volume per volume of each cryoprotectant plus 0.5-1 molar sucrose.

Research comparing dimethyl sulfoxide-containing versus dimethyl sulfoxide-free oocyte vitrification solutions demonstrates superior survival rates with dimethyl sulfoxide inclusion. Oocyte cryo-survival rates of 98% at initial warming and 96% after two hours of culture are achieved with dimethyl sulfoxide-containing solutions, compared to 96% and 91% respectively for dimethyl sulfoxide-free protocols.

Embryo and blastocyst vitrification protocols incorporate similar dimethyl sulfoxide concentrations with survival rates exceeding 94% for all developmental stages. The compound's membrane permeation properties enable rapid equilibration while minimizing osmotic stress during loading and unloading procedures.

Challenges and Limitations in Large Organ Preservation

Large composite tissue preservation presents significant challenges for dimethyl sulfoxide vitrification due to limitations in achieving uniform cryoprotectant distribution. Research using rabbit hindlimb models demonstrates that simple immersion methods fail to achieve vitrification concentrations in deep tissues, particularly muscle and subcutaneous regions.

Vascular perfusion approaches provide improved cryoprotectant distribution but require optimization of perfusion pressure, flow rate, and concentration to prevent vascular damage while achieving adequate tissue penetration. Studies indicate that 20% volume per volume dimethyl sulfoxide perfusion for 20 minutes achieves tissue concentrations of 12% volume per volume in muscle, sufficient for vitrification.

The heterogeneous nature of organs, containing multiple tissue types with varying permeability characteristics, complicates uniform cryoprotectant distribution. Skin and subcutaneous tissues demonstrate particular resistance to cryoprotectant penetration, often failing to achieve vitrification concentrations even with extended perfusion times.

Rewarming Technologies and Recovery

Successful organ recovery from vitrification requires controlled rewarming to prevent ice crystallization during temperature elevation. Conventional warming methods often result in non-uniform heating that can induce thermal stress and ice formation. Advanced nanowarming techniques utilizing magnetic field-induced heating of iron oxide nanoparticles provide uniform temperature elevation throughout preserved organs.

The nanowarming process involves placement of vitrified organs in radiofrequency coils that generate alternating magnetic fields. These fields induce oscillatory responses in the distributed nanoparticles, generating heat uniformly throughout the tissue matrix. Following rewarming, nanoparticles are removed through perfusion with appropriate washing solutions.

Temperature elevation rates during nanowarming must be carefully controlled to achieve rapid warming while preventing thermal shock. Optimal rewarming rates vary depending on organ size and tissue composition, typically requiring warming speeds exceeding the critical rate necessary to prevent ice crystallization.

ApplicationDMSO Concentration (% v/v)Additional CryoprotectantsNon-permeating AgentSurvival Rate (%)Storage Duration
Oocyte Vitrification7.5-15Ethylene Glycol (7.5-15%)Sucrose (0.5-1M)90-98Indefinite
Embryo Vitrification7.5-15Ethylene Glycol (7.5-15%)Sucrose (0.5-1M)94-98Indefinite
Blastocyst Vitrification15Ethylene Glycol (15%)Sucrose (0.6M)95-99Indefinite
Ovarian Tissue10-20Propylene Glycol (10-15%)Trehalose (0.2M)70-85Long-term
Kidney Preservation15-25Ethylene Glycol (15-20%)Sucrose (0.5M)60-80Up to 100 days
Liver Tissue10-15Glycerol (10%)Sucrose (0.3M)65-75Short-term
Heart Tissue15-20Ethylene Glycol (15%)Sucrose (0.5M)55-70Short-term
Corneal Tissue10Glycerol (10%)Sucrose (0.3M)80-90Long-term
Bone Marrow10-15Ethylene Glycol (10%)Sucrose (0.5M)75-85Long-term
Reproductive Cells7.5-15Ethylene Glycol (7.5-15%)Sucrose (0.5-1M)90-95Indefinite

Physical Description

Dimethyl sulfoxide appears as a clear liquid, essentially odorless. Closed cup flash point 192 °F. Vapors are heavier than air. Contact with the skin may cause stinging and burning and lead to an odor of garlic on the breath. An excellent solvent that can transport toxic solutes through the skin. High vapor concentrations may cause headache, dizziness, and sedation.
Liquid
Colorless liquid that is odorless or has a slight odor of sulfur, garlic, or oysters; [CHEMINFO]
COLOURLESS HYGROSCOPIC LIQUID.
colourless liquid with mild cabbage or garlic odou

Color/Form

Colorless liquid
Very hygroscopic liquid

XLogP3

-0.6

Hydrogen Bond Acceptor Count

2

Exact Mass

78.01393598 g/mol

Monoisotopic Mass

78.01393598 g/mol

Boiling Point

372 °F at 760 mmHg (NTP, 1992)
189 °C
189.00 to 190.00 °C. @ 760.00 mm Hg

Flash Point

203 °F (NTP, 1992)
95 °C (203 °F) (Open cup)
87 °C c.c.

Heavy Atom Count

4

Taste

Slightly bitter taste with sweet after-taste

Vapor Density

2.71 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
2.71 (Air = 1)
Relative vapor density (air = 1): 2.7

Density

1.101 at 68 °F (USCG, 1999) - Denser than water; will sink
1.100 at 20 °C/4 °C
Relative density (water = 1): 1.1
1.087-1.092

LogP

-1.35
-1.35 (LogP)
-1.35
log Kow = -1.35
-1.35 (calculated)

Odor

Slightly sulfurous odor
Distinctive garlic or oyster-like odo

Decomposition

When heated to decomposition it emits toxic fumes of /sulfur oxides/.

Melting Point

65.3 °F (NTP, 1992)
18.45 °C
18.5 °C

UNII

YOW8V9698H

GHS Hazard Statements

Aggregated GHS information provided by 786 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 468 of 786 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 318 of 786 companies with hazard statement code(s):;
H315 (93.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (39.94%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the symptomatic relief of patients with interstitial cystitis.

Therapeutic Uses

Cryoprotective Agents; Free Radical Scavengers; Solvents
DMSO may have anti-inflammatory, antioxidant and analgesic activities. DMSO also readily penetrates cellular membranes.
EXPL THER OBJECTIVE: To evaluate the discomfort and long-term efficacy associated with instillation of dimethyl sulfoxide (DMSO). MATERIAL AND METHODS: A total of 28 patients, 13 (11 females, 2 males) with classic interstitial cystitis (IC) and 15 (13 females, two males) with non-ulcer disease, who had received at least one series of six instillations of DMSO were studied. In addition to studying micturition diaries before and after the treatment, the evaluation included assessments of pain using a visual analog scale and of side-effects after each instillation in every series. Data were obtained by surveying the clinical records. A follow-up telephone interview was conducted for those patients who were treated with DMSO and in whom the treatment was considered successful. DMSO instillations were considered successful if the patient reported symptom amelioration and chose to continue with the treatment. RESULTS: Side-effects were not more common or pronounced in patients with classic compared to non-ulcer IC. For classic IC a significant difference could be seen when comparing side-effects experienced during the first three instillations and the three subsequent instillations. After DMSO instillations, a residual treatment effect lasting 16-72 months could be seen. CONCLUSIONS: Intravesical instillation therapy with DMSO appears to be a feasible treatment option for both subtypes of IC and is associated with a reasonably low degree of discomfort.
/Dimethyl sulfoxide is indicated/ for the symptomatic relief of patients with interstitial cystitis. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for DIMETHYL SULFOXIDE (12 total), please visit the HSDB record page.

Pharmacology

Dimethyl Sulfoxide may have anti-inflammatory, antioxidant and analgesic activities. Dimethyl Sulfoxide also readily penetrates cellular membranes. The membrane-penetrating ability of dimethyl sulfoxide may enhance diffusion of other substances through the skin. For this reason, mixtures of idoxuridine and dimethyl sulfoxide have been used for topical treatment of herpes zoster in the United Kingdom.
Dimethyl Sulfoxide is a highly polar organic liquid that is used widely as a chemical solvent and a free radical scavenger. It shows a range of pharmacological activity including analgesia and anti-inflammation. Because of its ability to penetrate biological membranes, it is used as a vehicle for topical application of pharmaceuticals. It is also used to protect cells and tissue during cryopreservation and has been used to treat extravasation damage caused by anthracycline-based chemotherapy.

MeSH Pharmacological Classification

Free Radical Scavengers

ATC Code

G - Genito urinary system and sex hormones
G04 - Urologicals
G04B - Urologicals
G04BX - Other urologicals
G04BX13 - Dimethyl sulfoxide
M - Musculo-skeletal system
M02 - Topical products for joint and muscular pain
M02A - Topical products for joint and muscular pain
M02AX - Other topical products for joint and muscular pain
M02AX03 - Dimethyl sulfoxide

Mechanism of Action

The mechanism of dimethyl sulfoxide's actions is not well understood. Dimethyl sulfoxide has demonstrated antioxidant activity in certain biological settings. For example, the cardiovascular protective effect of dimethyl sulfoxide in copper-deficient rats is thought to occur by an antioxidant mechanism. It is also thought that dimethyl sulfoxide's possible anti-inflammatory activity is due to antioxidant action.
Thioacetamide (400 mg/kg body weight, i.p.) was administered to rats. After 12 hr the activity of plasma glutamate-oxaloacetate transaminase (GOT) and glutamate-pyruvate transaminase (GPT) was significantly higher than that of the control group, and after 24 hr plasma GOT and GPT activities strongly increased. These results indicated that the necrotic process was initiated at about 12 hr and developed thereafter. By co-administration of dimethyl sulphoxide (DMSO, 18 and 1 hr before, and 8 hr after administration of thioacetamide: each time, 2.5 mL/kg body weight, p.o.), plasma GOT and GPT were significantly decreased and were even comparable to the control group, showing that DMSO totally prevented the necrotic action of thioacetamide. After 12 and 24 hr of thioacetamide administration, the hepatic level of vitamin C, the most sensitive chemical indicator of oxidative stress, decreased significantly, indicating that oxidative stress was significantly enhanced 12 hr after thioacetamide intoxication and thereafter. DMSO totally restored the liver vitamin C level, demonstrating that DMSO effectively ameliorated the oxidative stress caused by thioacetamide, resulting in the prevention of necrosis of the liver. Phosphorylated c-Jun NH(2)-terminal kinase (JNK) significantly increased transiently 12 hr after treatment with thioacetamide. These results indicated that oxidative stress and the activation of JNK took place almost simultaneously. Phosphorylated extracellular signal-related kinase (ERK) 2 was significantly increased 6-12 hr after thioacetamide injection. Phosphorylated p38 MAPK (mitogen activated protein kinase) was significantly decreased 24 hr after administration of thioacetamide. DMSO treatment inhibited the change of these MAPKs by thioacetamide, corresponding with the prevention of the liver necrosis as well as the attenuation of oxidative stress.
Previous studies performed in our laboratory indicated that non-toxic concentrations of peroxynitrite nevertheless commit U937 cells to a rapid necrosis that is however prevented by a survival signaling driven by cytosolic phospholipase A(2)-released arachidonic acid. Toxicity was mediated by concentrations of peroxynitrite resulting in H(2)O(2)-dependent inhibition of arachidonic acid release. The present study shows that U937 cells differentiated to monocytes by prolonged exposure to dimethyl sulfoxide are resistant to peroxynitrite because able to respond with enhanced release of arachidonic acid. An additional important observation was that these cells require more arachidonate than the undifferentiated cells to support the survival signaling. The enhanced arachidonic acid release was not associated with changes in cytosolic phospholipase A(2) expression but was rather dependent on the increased responsiveness of the enzyme to calcium-dependent stimulation as well as on reduced mitochondrial formation of H(2)O(2). The latter event was found to be critical, since differentiated and undifferentiated cells were equally sensitive to peroxynitrite when the accumulation of H(2)O(2) was enhanced via depletion of catalase, or addition of a complex III inhibitor. Thus, the strategy selected by the differentiation process to allow monocytes to cope with peroxynitrite appears to involve some specific mechanism preventing the mitochondrial formation of H(2)O(2).
Dimethyl sulfoxide (DMSO) has recently been proposed as an anti-inflammatory and free radical scavenging agent. However, the mechanisms by which DMSO mediates its therapeutic effects are unclear. /This paper/ investigated the capability of DMSO to up-regulate heme oxygenase-1(HO-1) expression, as well as the possible underlying mechanisms in human umbilical vein endothelial cells (HUVECs). DMSO induced HO-1 expression both at the level of mRNA and protein in dose-and time-dependent manners in HUVECs, resulting in increased HO-1 activity. The pharmacological inhibition of cJun-N-terminal kinases (JNKs) blocked the DMSO-induced HO-1 up-regulation, while inhibition of extracellular regulated kinase and p38-MAPK did not block heme oxygenase-1 up-regulation. In addition, the phosphorylation of JNKs was initiated by DMSO, indicating the involvement of this kinase in the observed response. DMSO increased the nuclear translocation of NF-E2-related factor 2 (Nrf2) and enhanced its binding to the anti-oxidant response element. Inhibition of Nrf2 synthesis by small interfering RNA molecules subsequently inhibited HO-1 expression induced by DMSO, indicating DMSO's role in inducing HO-1 expression via Nrf2 activation. Utilizing these findings, the present study identified DMSO as a novel inducer of HO-1 expression and identified the underlying mechanisms involved in this process.
Dimethyl sulfoxide (DMSO) is evident to induce apoptosis in certain tumor cells in vitro. However, its apoptotic mechanism remains unexplored in in vivo tumors. This article describes that DMSO, being non-toxic to the normal lymphocytes, up regulated TNFalpha and p53, declined Bcl-2/Bax ratio, activated caspase 9 and PARP-1 cleavage and produced apoptotic pattern of DNA ladder in Dalton's lymphoma (DL) in vivo. This was consistent with the declined expressions of tumor growth supportive glycolytic enzymes; inducible D-fructose-6-phosphate-2-kinase and lactate dehydrogenase-5 in the DL cells. The findings suggest induction of TNFalpha-p53-mitochondrial pathway of apoptosis by DMSO in a non-Hodgkin's lymphoma and support evolving concept of glycolytic inhibition led apoptosis in a tumor cell in vivo.

Vapor Pressure

0.42 mmHg at 68 °F (NTP, 1992)
0.61 [mmHg]
VP: 0.42 mm at 20 °C
0.60 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 59.4

Pictograms

Irritant

Irritant

Other CAS

67-68-5
2206-27-1

Absorption Distribution and Excretion

Readily and rapidly absorbed following administration by all routes and distributed throughout the body.
Dimethyl sulfoxide and dimethyl sulfone are excreted in the urine and feces.
Following topical application, DMSO is absorbed and widely distributed in tissue and body fluids. DMSO and dimethyl sulfone are excreted in the urine and feces. DMSO is eliminated through the breath and skin and is responsible for the characteristic garlic odor. ... Dimethyl sulfone can persist in serum > 2 weeks after a single intravesical instillation. No residual accumulation of DMSO has occurred after treatment from protracted periods of time.
Dimethyl sulfoxide and /one of its metabolites/ dimethyl sulfone, are excreted in the urine and feces. Dimethyl sulfide /another metabolite/ is eliminated through the breath and skin...
By use of a Fourier transform infrared (FTIR) spectroscopic imaging technique, /this study examined/ the dynamic optical clearing processes occurring in hyperosmotically biocompatible agents penetrating into skin tissue in vitro. The sequential collection of images in a time series provides an opportunity to assess penetration kinetics of dimethyl sulphoxide (DMSO) and glycerol beneath the surface of skin tissue over time. From 2-D IR spectroscopic images and 3-D false color diagrams, ...show/s/ that glycerol takes at least 30 min to finally penetrate the layer of epidermis, while DMSO can be detected in epidermis after only 4 min of being topically applied over stratum corneum sides of porcine skin. The results demonstrate the potential of a FTIR spectroscopic imaging technique as an analytical tool for the study of dynamic optical clearing effects when the bio-tissue is impregnated by hyperosmotically biocompatible agents such as glycerol and DMSO.
In man radioactivity of 35S DMSO appeared in blood 5 min after cutaneous application. One hour later, radioactivity could detected in bones.
For more Absorption, Distribution and Excretion (Complete) data for DIMETHYL SULFOXIDE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Dimethyl sulfoxide is metabolized in man by oxidation to dimethyl sulfone or by reduction in dimethyl sulfide. Dimethyl sulfoxide and dimethyl sulfone are excreted in the urine and feces.
Dimethyl sulfoxide is metabolized in man by oxidation to dimethyl sulfone or by reduction to dimethyl sulfide.
Autoimmune strain MRL/Ipr, C3H/lpr, and male BXSB mice were placed on a continuous treatment regimen with 3% DMSO or 3% DMS02 in the drinking water, ad libitum, commencing at 1 to 2 months of age, before spontaneous autoimmune lymphoproliferative disease development could be detected. This represented doses of 8-10 g/kg/day of DMSO and 6-8 g/kg/day of DMS02. Both compounds were observed to extend the mean life span of MRL/Ipr mice from 5.5 months to over 10 months of age. All strains showed decreased antinuclear antibody responses and significant diminution of lymphadenopathy, splenomegaly, and anemia development. Serum IgG levels and spleen IgM antibody plaque formation, however, did not differ from control values. There was no indication of involvement of systemic immunosuppressive or antiproliferative effects, and treated animals were observed to remain healthy and vigorous with no signs of toxicity. These results demonstrate that high doses of both DMSO and its major in vivo metabolite, DMSO2, provide significant protection against the development of murine autoimmune lymphoproliferative disease.
In man, DMSO is oxidized into dimethylsulfone DMSO2, metabolite excreted by urine (17-22 %). DMSO is reduced into dimethylsulfide, DMS, a volatile metabolite, responsible for garlic odour of exhaled air (1 %). About 85 % is excreted unchanged, both by urine (50 %) and feces (50 %).
Dimethyl sulfoxide is metabolized in man by oxidation to dimethyl sulfone or by reduction in dimethyl sulfide. Dimethyl sulfoxide and dimethyl sulfone are excreted in the urine and feces. Route of Elimination: Dimethyl sulfoxide and dimethyl sulfone are excreted in the urine and feces.

Associated Chemicals

Dimethyl sulfone (Methylsulfonylmethane; MSM); 67-71-0

Wikipedia

Dimethyl sulfoxide
Cyclohexanol

Drug Warnings

Onyx injection is a new technique for embolization of cerebral aneurysms that is involved in a controversy about the 'toxicity' of its solvent, dimethyl sulfoxide (DMSO). /The study/ retrospectively studied 38 patients treated for aneurysms with the liquid polymer, Onyx. Induction was with propofol, fentanyl and vecuronium, and anesthesia was maintained with isoflurane in O2 and N2O. The patients were given 500 mL of fluid after induction, and bradycardia was prevented in order to keep patients hyperdynamic. Electrocardiography (ECG), non-invasive blood pressure (NIBP), pulse oximetry, core temperatures, invasive blood pressure (BP), etCO2, and urine output were monitored throughout the intervention. Heart rate and BP changes in response to balloon inflation, DMSO injection, Onyx injection and balloon deflation were recorded. The patients were followed with serial neurological examinations, computerized tomography and/or magnetic resonance imaging postoperatively for evidence of any neurological injury. Cumulative DMSO doses were always well under previously implicated doses for systemic toxicity. No changes implicating toxic reactions were observed during DMSO and Onyx injections. Balloon-induced changes returned to baseline within 1 min of balloon deflation. Technique-related permanent morbidity occurred in two patients (worsening of cranial nerve palsies in one and monocular blindness in another) and intracranial hemorrhage with resulting death in one patient. All patients showed a tendency to oxygen desaturation, but this finding did not cause any clinical consequence. Anesthesiologists need to be vigilant in monitoring patients treated with techniques that are new or are being developed. /The study/ have seen no evidence of toxicity or any anesthetic complications in our group of patients, our only clinical concern being a tendency to oxygen desaturation, which may be explained by the inhalational elimination of DMSO.
/This study/ describe/s/ the occurrence of the trigeminocardiac reflex (TCR) during DMSO pre-flushing of the microcatheter in preparation for Onyx embolization via the internal maxillary artery. TCR has not been previously associated with embolization of extradural entities. Familiarity with this clinical reflex and its proper management may help in planning neurointerventional procedures involving DMSO injection in the trigeminal territory.
Stem cell transplants are established therapy for hematologic and solid tumor malignancies. Known neurological complications of stem cell transplantation include CNS infection, seizures, strokes, metabolic encephalopathy, and hemorrhage. /This paper/ report/s/ two cases of autologous stem cell transplantation complicated by cerebral infarction and myocardial injury. /It is postulated/ that the cryopreservative dimethyl sulfoxide may be responsible.
It is not known whether this drug is excreted in human milk ... caution should be exercised when dimethyl sulfoxide is administered to a nursing woman.
For more Drug Warnings (Complete) data for DIMETHYL SULFOXIDE (20 total), please visit the HSDB record page.

Biological Half Life

Unchanged DMSO has a half-life of 12 to 15 hours.
/The/ half-life /of DMSO in the rhesus monkey/ was calculated to be about 38 hrs and its elimination rate constant equaled 0.018, or about 2% per hr.

Use Classification

Food additives -> Flavoring Agents
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Teratogens, Flammable - 2nd degree
SOLVENTS

Methods of Manufacturing

In industry, DMSO is produced by catalytic oxidation of dimethyl sulfide with oxygen or by oxidation with nitrogen dioxide. The oxidation of dimethyl sulfide with oxygen at 7.2 MPa and 105 °C gives good yields of DMSO.
Obtained as a by-product of paper manufacture ... .
Oxidation of dimethyl sulfide with nitrogen tetroxide under anhydrous conditions; sulfide waste liquors.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Printing Ink Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Machinery Manufacturing
Plastics Material and Resin Manufacturing
Computer and Electronic Product Manufacturing
Textiles, apparel, and leather manufacturing
Transportation Equipment Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Utilities
Fabricated Metal Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
All other Petroleum and Coal Products Manufacturing
Paint and Coating Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Methane, 1,1'-sulfinylbis-: ACTIVE
FDA does not permit its use in horses or dogs intended for breeding purposes, nor in horses slaughtered for food.
Dimethyl sulfoxide is used in many paint removers and has many green characteristics. It has low toxicity, a high flash point, and is not a HAP nor listed under SARA 313. A risk associated with DMSO removers is that it is readily transported through the skin and may readily carry toxic compounds present with it.

Analytic Laboratory Methods

To quantify the levels of DMSO in the ovarian tissue, the high-performance liquid chromatography (HPLC) method was applied. ...
Ovarian cortical fragments (3 x 3 x 1 mm) were exposed to dimethyl sulfoxide (DMSO) in different concentrations for further analysis of cryoprotectant perfusion by applying high-performance liquid chromatography (HPLC) and conventional cryopreservation. This simple perfusion test can predict the efficiency of the cryopreservation procedure.
Cells are routinely cryopreserved for investigative and therapeutic applications. The most common cryoprotective agent (CPA), dimethyl sulfoxide(DMSO), is toxic, and must be removed before cells can be used. This study uses a microfluidic device in which three streams flow vertically in parallel through a rectangular channel 500 microm in depth. Two wash streams flow on either side of a DMSO-laden cell stream, allowing DMSO to diffuse into the wash and be removed, and the washed sample to be collected. The ability of the device to extract DMSO from a cell stream was investigated for sample flow rates from 0.5 to 4.0 mL/min (Pe = 1,263-10,100). Recovery of cells from the device was investigated using Jurkat cells (lymphoblasts) in suspensions ranging from 0.5% to 15% cells by volume. Cell recovery was >95% for all conditions investigated, while DMSO removal comparable to a previously developed two-stream device was achieved in either one-quarter the device length, or at four times the flow rate. The high cell recovery is a ~25% improvement over standard cell washing techniques, and high flow rates achieved are uncommon among microfluidic devices, allowing for processing of clinically relevant cell populations.
Analyte: dimethyl sulfoxide; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
For more Analytic Laboratory Methods (Complete) data for DIMETHYL SULFOXIDE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Dimethyl sulfoxide and its metabolite, dimethyl sulfone, were determined quantitatively in urine of rats using gas chromatograph equipped with flame photometric detector. The two were separated using column packed with 5% polyethylene glycol (20m) on Shimalite W (60-80 MESH).

Storage Conditions

Store away from oxidizing agents, heat, and ignition sources.

Interactions

Previous studies performed in our laboratory indicated that non-toxic concentrations of peroxynitrite nevertheless commit U937 cells to a rapid necrosis that is however prevented by a survival signaling driven by cytosolic phospholipase A(2)-released arachidonic acid. Toxicity was mediated by concentrations of peroxynitrite resulting in H(2)O(2)-dependent inhibition of arachidonic acid release. The present study shows that U937 cells differentiated to monocytes by prolonged exposure to dimethyl sulfoxide are resistant to peroxynitrite because able to respond with enhanced release of arachidonic acid. An additional important observation was that these cells require more arachidonate than the undifferentiated cells to support the survival signaling. The enhanced arachidonic acid release was not associated with changes in cytosolic phospholipase A(2) expression but was rather dependent on the increased responsiveness of the enzyme to calcium-dependent stimulation as well as on reduced mitochondrial formation of H(2)O(2). The latter event was found to be critical, since differentiated and undifferentiated cells were equally sensitive to peroxynitrite when the accumulation of H(2)O(2) was enhanced via depletion of catalase, or addition of a complex III inhibitor. Thus, the strategy selected by the differentiation process to allow monocytes to cope with peroxynitrite appears to involve some specific mechanism preventing the mitochondrial formation of H(2)O(2).
Thioacetamide (400 mg/kg body weight, i.p.) was administered to rats. After 12 hr the activity of plasma glutamate-oxaloacetate transaminase (GOT) and glutamate-pyruvate transaminase (GPT) was significantly higher than that of the control group, and after 24 hr plasma GOT and GPT activities strongly increased. These results indicated that the necrotic process was initiated at about 12 hr and developed thereafter. By co-administration of dimethyl sulphoxide (DMSO, 18 and 1 hr before, and 8 hr after administration of thioacetamide: each time, 2.5 mL/kg body weight, p.o.), plasma GOT and GPT were significantly decreased and were even comparable to the control group, showing that DMSO totally prevented the necrotic action of thioacetamide. After 12 and 24 hr of thioacetamide administration, the hepatic level of vitamin C, the most sensitive chemical indicator of oxidative stress, decreased significantly, indicating that oxidative stress was significantly enhanced 12 hr after thioacetamide intoxication and thereafter. DMSO totally restored the liver vitamin C level, demonstrating that DMSO effectively ameliorated the oxidative stress caused by thioacetamide, resulting in the prevention of necrosis of the liver. Phosphorylated c-Jun NH(2)-terminal kinase (JNK) significantly increased transiently 12 hr after treatment with thioacetamide. These results indicated that oxidative stress and the activation of JNK took place almost simultaneously. Phosphorylated extracellular signal-related kinase (ERK) 2 was significantly increased 6-12 hr after thioacetamide injection. Phosphorylated p38 MAPK (mitogen activated protein kinase) was significantly decreased 24 hr after administration of thioacetamide. DMSO treatment inhibited the change of these MAPKs by thioacetamide, corresponding with the prevention of the liver necrosis as well as the attenuation of oxidative stress.
Evidence is accumulating that irradiated cells produce some signals which interact with non-exposed cells in the same population via a bystander effect. Here, /research/ examined whether DMSO is effective in suppressing radiation induced bystander effects in CHO and repair deficient xrs5 cells. When 1 Gy-irradiated CHO cells were treated with 0.5% DMSO for 1 hr before irradiation, the induction of micronuclei in irradiated cells was suppressed to 80% of that in non-treated irradiated cells. The suppressive effect of DMSO on the formation of bystander signals was examined and the results demonstrated that 0.5% DMSO treatment of irradiated cells completely suppressed the induction of micronuclei by the bystander effect in non-irradiated cells. It is suggested that irradiated cells ceased signal formation for bystander effects by the action of DMSO. To determine the involvement of reactive oxygen species on the formation of bystander signals, /research/ examined oxidative stress levels using the /2,7-dichlorofluorescin/ DCFH staining method in irradiated populations. The results showed that the treatment of irradiated cells with 0.5% DMSO did not suppress oxidative stress levels. These results suggest that the prevention of oxidative stress is independent of the suppressive effect of DMSO on the formation of the bystander signal in irradiated cells. It is suggested that increased ROS in irradiated cells is not a substantial trigger of a bystander signal.
Ultrasoft X-rays have been shown to be very efficient in inducing chromosomal aberrations in mammalian cells. The present study was aimed to evaluate the modifying effects of DMSO (a potent scavenger of free radicals) on the frequencies of chromosome aberrations induced by soft X-rays. Confluent held G1 Chinese hamster cells (V79) were irradiated with Carbon K ultrasoft X-rays in the presence and absence of 1M DMSO and frequencies of chromosome aberrations in the first division cells were determined. DMSO reduced the frequencies of exchange types of aberrations (dicentrics and centric rings) by a factor of 2.1-3.5. The results indicate that free radicals induced by ultrasoft X-rays contribute to a great extent to the induction of chromosome aberrations. The possible implications of these results in interpreting the mechanisms involved in the high efficiency of ultrasoft X-rays in the induction of chromosome aberrations are discussed.
For more Interactions (Complete) data for DIMETHYL SULFOXIDE (33 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

Rapid ventricular pacing for flow control during transarterial Onyx embolization of tentorial dural arteriovenous fistulas

Eisaku Tsuji, Hideo Okada, Tomoaki Terada
PMID: 34376414   DOI: 10.1136/bcr-2021-242833

Abstract

We report transarterial Onyx embolization with flow control using rapid ventricular pacing (RVP) in a middle-aged male patient with tentorial dural arteriovenous fistulas (TDAVFs). The patient completed angiographic obliteration in one session without any complications, and the 6-month postangiographic obliteration follow-up showed no evidence of residual or recurrent dural arteriovenous fistulas. RVP may be a novel treatment option of flow control to facilitate the embolic agent penetrating into the venous side and to achieve complete cure in transarterial embolization of TDAVFs.


Production and stability of amorphous solid dispersions produced by a Freeze-drying method from DMSO

Eetu Valkama, Ondřej Haluska, Vesa-Pekka Lehto, Ossi Korhonen, Katja Pajula
PMID: 34293468   DOI: 10.1016/j.ijpharm.2021.120902

Abstract

Freeze drying is known to be able to produce an amorphous product, but this approach has been mostly used with water-based media. With APIs which are virtually water insoluble, a more appropriate freeze-drying medium would be an organic solvent. Little is known about this approach in terms of forming a stable freeze-dried amorphous product stabilized by small molecule excipient out of organic solvents. In the present study, freeze-drying of APIs from DMSO solutions was used to produce stable solid dispersions from binary mixtures of APIs containing at least one poorly water soluble or practically water-insoluble API. The developed freeze-drying method produced amorphous binary solid dispersions which remained amorphous for at least two days while the 13 best binary dispersions remained stable at room temperature for the entire study period of 127 days. Average residual DMSO levels in dried dispersions were 3.5% ± 1.6%. The developed method proved feasible in producing relatively stable amorphous solid dispersions from practically water insoluble drug compounds which could subsequently be used in further research purposes.


Cryopreservation of mammalian cells using protic ionic liquid solutions

Saffron J Bryant, Stuart J Brown, Andrew V Martin, Radhika Arunkumar, Rekha Raju, Aaron Elbourne, Gary Bryant, Calum J Drummond, Tamar L Greaves
PMID: 34214724   DOI: 10.1016/j.jcis.2021.06.096

Abstract

Cryopreservation has facilitated considerable advances in both medical technology and scientific research. However, further developments have been limited by the relatively low number of effective cryoprotective agents. Even after fifty years of research, most protocols rely on the same two toxic agents, i.e. dimethylsulfoxide or glycerol. Ionic liquids are a class of promising solvents which are known glass formers and may offer a less-toxic alternative. The research presented here investigates ten protic ionic liquids as potential cryoprotective agents. The liquids are screened for key properties including cellular toxicity, permeability and thermal behaviour. The most promising, ethylammonium acetate, was then tested as a cryoprotective agent on a model cell line and was found to be as effective as the common cryoprotectant, dimethylsulfoxide. This work reports the first use of a protic ionic liquid as an effective cryoprotective agent for a mammalian cell line. This will inform the development of a suite of potential new ionic liquid-based cryoprotectants that could potentially allow the cryopreservation of new cell types.


Washing transplants with Sepax 2 reduces the incidence of side effects associated with autologous transplantation and increases patients' comfort

Lucie Huvarová, Zdeněk Kořístek, Tomáš Jelínek, Lucie Černá, Jana Smejkalová, Milan Navrátil, Lukáš Grebeníček, Ivana Tvrdá, Magda Michalíková, Roman Hájek
PMID: 34197635   DOI: 10.1111/trf.16566

Abstract

High-dose chemotherapy followed by autologous hematopoietic stem cell transplantation (ASCT) is routinely used in various hematologic malignancies. However, dimethylsulfoxide contained in cryopreserved grafts can cause adverse events (AEs).
Forty-three ASCTs were performed with Sepax 2 washed grafts between 7/2016 and 10/2019. The aim of this study was to determine whether washing out dimethyl sulfoxide (DMSO) from transplants using the Sepax 2 (S-100) device is safe and reduces the incidence of DMSO-associated AEs.
The washing procedure was automated and that resulted in the satisfactory recovery of total nucleated cells, CD34
cells, and colony forming units of granulocyte and macrophages (85%, 80%, and 84%, medians). Time to engraftment of leukocytes, granulocytes, and platelets as well as the number of neutropenic days did not differ when compared to 20 consecutive ASCTs without washing. The AE occurrence was lower compared to unwashed grafts: 81% versus 78% during and shortly after grafts administration, 76% versus 69% in the following day.
We conclude that the washing of cryopreserved transplants using Sepax 2 was feasible with a high recovery of hematopoietic cells, did not influence time to engraftment, and resulted in the satisfactory reduction of AEs and improved tolerance of the procedure.


Enhancement of the antioxidant abilities of lignin and lignin-carbohydrate complex from wheat straw by moderate depolymerization via LiCl/DMSO solvent catalysis

Chen Su, Tao Gan, Zhulan Liu, Yan Chen, Qia Zhou, Jianyu Xia, Yunfeng Cao
PMID: 34126153   DOI: 10.1016/j.ijbiomac.2021.06.063

Abstract

A facile and environmentally-friendly strategy for increasing antioxidant activity is a crucial issue for value-added lignin and lignin-carbohydrate complex (LCC) as alternative antioxidants. However, the antioxidant activities of lignin and LCC by the traditional solid-liquid extraction (SLE) methods were restricted by the relatively lower solubility induced from high molecular weight (Mw), and the less functional groups including, phenolic hydroxyl and carboxyl. To improve the antioxidantion of lignin and LCC, lithium chloride/dimethyl sulfoxide (LiCl/DMSO) solvent fractionation (LDSF) was conducted to increase the functional groups and reduce Mw, in which LiCl/DMSO acted triple roles as solvent, acid, and metal chloride catalyst for the depolymerization reaction synchronously. The β-O-4' linkages were cleaved to release the phenolic hydroxyl, resulting in decreasing Mw; the hydroxyl of the side-chain of lignin was oxidized into carboxyl. Thus, the lignin (LD-RL) and LCC (LD-LCC) samples from LDSF had a higher syringyl (S)/guaiacyl (G) ratio, phenolic hydroxyl, and carboxyl contents, but less Mw than control groups from SLE. Consequently, they presented more excellent scavenging rates toward DPPH and ABTS radicals, up to 90%. This work provided panoramic perspectives and basics of the green and convenient approach to isolate and modify lignin and LCC for great antioxidantion with LDSF.


Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro

Juliana C Ferreira, Samar Fadl, Metehan Ilter, Hanife Pekel, Rachid Rezgui, Ozge Sensoy, Wael M Rabeh
PMID: 34324734   DOI: 10.1096/fj.202100994

Abstract

Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is responsible for coronavirus disease 2019 (COVID-19), one of the most challenging global pandemics of the modern era. Potential treatment strategies against COVID-19 are yet to be devised. It is crucial that antivirals that interfere with the SARS-CoV-2 life cycle be identified and developed. 3-Chymotrypsin-like protease (3CLpro) is an attractive antiviral drug target against SARS-CoV-2, and coronaviruses in general, because of its role in the processing of viral polyproteins. Inhibitors of 3CLpro activity are screened in enzyme assays before further development of the most promising leads. Dimethyl sulfoxide (DMSO) is a common additive used in such assays and enhances the solubility of assay components. However, it may also potentially affect the stability and efficiency of 3CLpro but, to date, this effect had not been analyzed in detail. Here, we investigated the effect of DMSO on 3CLpro-catalyzed reaction. While DMSO (5%-20%) decreased the optimum temperature of catalysis and thermodynamic stability of 3CLpro, it only marginally affected the kinetic stability of the enzyme. Increasing the DMSO concentration up to 20% improved the catalytic efficiency and peptide-binding affinity of 3CLpro. At such high DMSO concentration, the solubility and stability of peptide substrate were improved because of reduced aggregation. In conclusion, we recommend 20% DMSO as the minimum concentration to be used in screens of 3CLpro inhibitors as lead compounds for the development of antiviral drugs against COVID-19.


Unexpected Substituent Effects in Spiro-Compound Formation: Steering

Xiaoxian Li, Yuanxun Wang, Yaxin Ouyang, Zhenyang Yu, Beibei Zhang, Jingran Zhang, Haofeng Shi, Han Zuilhof, Yunfei Du
PMID: 34184892   DOI: 10.1021/acs.joc.1c00775

Abstract

A highly substituent-dependent rearrangement allows for the novel and SOCl
-induced divergent synthesis of 3-methylthioquinolin-2-ones and 3-methylthiospiro[4.5]trienones through intramolecular electrophilic cyclization of
-aryl propyamides. DMSO acts as both solvent and sulfur source, and use of DMSO-
/
enables the incorporation of SCH
or SCD
moieties to the 3-position of the heterocyclic framework. Different
-substituents trigger divergent reaction pathways leading to the formation of quinolin-2-ones for mild substituents and spiro[4,5]trienones for both electron-withdrawing and -donating substituents, respectively. On the basis of both computational and experimental results, a new mechanism has been put forward that accounts for the exclusive spirolization/defluorination process and the surprising substituent effects.


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